[2-(2-Bromophenyl)ethyl](methyl)amine hydrochloride
Overview
Description
2-(2-Bromophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H12BrN·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylamine group. This structure imparts specific reactivity and functionality to the compound, making it valuable in synthetic chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)ethylamine hydrochloride typically involves the reaction of 2-bromoacetophenone with methylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylamine group. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Bromophenyl)ethylamine hydrochloride may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, where it undergoes the nucleophilic substitution reaction, and the product is collected at the outlet.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Bromophenyl)ethylamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic applications and as a starting material for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its bromine atom can undergo electrophilic substitution, while the amine group can engage in nucleophilic attacks. These interactions enable the compound to modify other molecules and exert its effects in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)ethylamine hydrochloride: Similar structure but with the bromine atom in the meta position.
2-(4-Bromophenyl)ethylamine hydrochloride: Similar structure but with the bromine atom in the para position.
2-Bromoethylamine hydrochloride: Lacks the phenyl ring, making it less complex.
Uniqueness
2-(2-Bromophenyl)ethylamine hydrochloride is unique due to the ortho position of the bromine atom, which influences its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical behaviors and applications compared to its meta and para counterparts.
Properties
IUPAC Name |
2-(2-bromophenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-11-7-6-8-4-2-3-5-9(8)10;/h2-5,11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBURWEBFFVLKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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